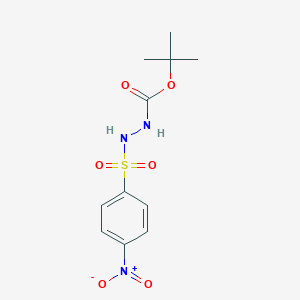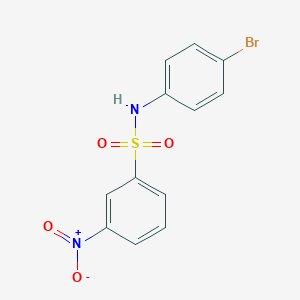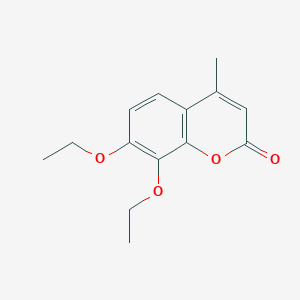
1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine
Vue d'ensemble
Description
1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine is a chemical compound with the molecular formula C11H15N3O6S and a molecular weight of 317.32 g/mol . It is a useful research chemical often employed in various scientific studies. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitrobenzenesulfonyl group, and a hydrazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine typically involves the reaction of tert-butyl carbazate with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Reduction: 1-Boc-2-(4-aminobenzenesulfonyl)hydrazine.
Substitution: Various substituted hydrazine derivatives.
Deprotection: 2-(4-nitrobenzenesulfonyl)hydrazine.
Applications De Recherche Scientifique
1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine involves its ability to undergo various chemical transformations. The Boc protecting group can be removed to expose the hydrazine moiety, which can then participate in further reactions. The nitrobenzenesulfonyl group can also be modified through reduction or substitution reactions, allowing for the synthesis of a wide range of derivatives. These transformations enable the compound to act as a versatile intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-2-(4-aminobenzenesulfonyl)hydrazine: A reduction product of 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine.
2-(4-nitrobenzenesulfonyl)hydrazine: A deprotection product of this compound.
4-nitrobenzenesulfonyl hydrazide: A related compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a Boc protecting group and a nitrobenzenesulfonyl group. This combination allows for selective reactions at different sites of the molecule, making it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical transformations distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
tert-butyl N-[(4-nitrophenyl)sulfonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-11(2,3)20-10(15)12-13-21(18,19)9-6-4-8(5-7-9)14(16)17/h4-7,13H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJCYFMYHGQHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389675 | |
| Record name | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333440-71-4 | |
| Record name | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BOC-2-(4-NITROBENZENESULFONYL)HYDRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B187261.png)


![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)



![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)


